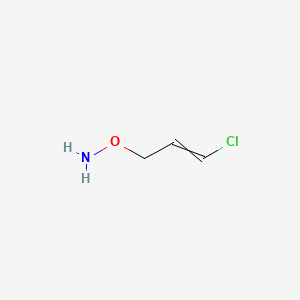

O-(3-Chloroallyl)hydroxylamine

Description

BenchChem offers high-quality O-(3-Chloroallyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-Chloroallyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(3-chloroprop-2-enyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869285 | |

| Record name | O-(3-Chloroprop-2-en-1-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of O-(3-Chloroallyl)hydroxylamine on Polyamine Oxidase

This guide details the mechanism of action of O-(3-Chloroallyl)hydroxylamine on Polyamine Oxidase (PAO) . It is structured for researchers and drug development professionals, focusing on the biochemical kinetics, structural interactions, and experimental validation of this inhibition.

Executive Summary

O-(3-Chloroallyl)hydroxylamine acts as a mechanism-based irreversible inhibitor (suicide substrate) of Polyamine Oxidase (PAO). Unlike competitive inhibitors that reversibly bind the active site, this compound undergoes catalytic processing by the FAD cofactor, generating a reactive intermediate that forms a covalent adduct with the enzyme-cofactor complex. This inhibition is time-dependent, concentration-dependent, and resistant to dialysis, making it a potent probe for distinguishing PAO activity in complex biological systems.

Chemical Profile & Structural Logic

| Property | Detail |

| Compound Name | O-(3-Chloroallyl)hydroxylamine |

| CAS Number | 87851-77-2 |

| Molecular Formula | C |

| Functional Class | O-Substituted Hydroxylamine / Haloallylamine |

| Target Enzyme | Polyamine Oxidase (PAO) [EC 1.5.3.11] |

| Cofactor | Flavin Adenine Dinucleotide (FAD) |

| Key Structural Motif | Hydroxylamine ( |

The Target: Polyamine Oxidase (PAO)

PAO is a flavoprotein located in the peroxisomes (plants/mammals) or cytoplasm (bacteria/parasites).[7] It catalyzes the oxidation of secondary amino groups in spermine and spermidine, producing an aldehyde, hydrogen peroxide (

-

Catalytic Core: A non-covalently bound FAD located at the end of a U-shaped hydrophobic tunnel.

-

Standard Reaction: Substrate oxidation reduces FAD to FADH

, which is then re-oxidized by molecular oxygen.

Mechanism of Action (The Core)

The inhibition mechanism proceeds through a suicide inactivation pathway . The compound mimics the substrate to enter the catalytic tunnel but diverts the catalytic cycle into a dead-end covalent modification.

Step-by-Step Mechanistic Pathway

-

Recognition & Binding (

): The O-substituted hydroxylamine enters the PAO active site. The 3-chloroallyl chain aligns within the hydrophobic channel, mimicking the aminopropyl/butyl chains of spermine. The protonated amine ( -

Catalytic Activation (k_{inact}): The FAD cofactor (in its oxidized state, FAD

) attempts to oxidize the amine moiety. Unlike secondary amines which form imines, the hydroxylamine nitrogen possesses a lone pair that allows it to act as a nucleophile or undergo a Single Electron Transfer (SET) to the flavin. -

Adduct Formation: The specific presence of the 3-chloroallyl group facilitates a unique trapping mechanism. Two probable pathways exist based on haloallylamine and hydroxylamine biochemistry:

-

Pathway A (N5-Adduct Formation): The nitrogen of the hydroxylamine attacks the electrophilic C4a or N5 position of the isoalloxazine ring of FAD. The resulting adduct is stable and cannot be resolved by oxygen, locking the enzyme in an inactive state.

-

Pathway B (Latent Electrophile Activation): The enzyme initiates oxidation, creating a radical or cation on the allyl chain. The chlorine atom (a good leaving group) facilitates an elimination or rearrangement, generating a highly reactive allene or Michael acceptor that alkylates a proximal active site residue (such as a Cysteine or Histidine) or the flavin itself.

-

-

Irreversible Inactivation: The formation of the covalent bond (E-FAD-I) prevents the regeneration of FAD

. The enzyme is permanently removed from the catalytic pool.

Mechanistic Visualization

Caption: Kinetic pathway of PAO inactivation by O-(3-Chloroallyl)hydroxylamine, illustrating the transition from reversible binding to irreversible covalent modification.

Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols should be employed.

Protocol A: Determination of and

This assay validates the "mechanism-based" nature of the inhibitor. A simple IC50 is insufficient for suicide inhibitors as the value decreases over time.

Methodology:

-

Preparation: Prepare PAO enzyme stock (recombinant or lysate) in Hepes buffer (pH 7.4).

-

Pre-incubation: Incubate PAO with varying concentrations of O-(3-Chloroallyl)hydroxylamine (

) at 37°C. -

Sampling: At defined time points (

min), remove an aliquot. -

Activity Assay: Dilute the aliquot 50-fold into a reaction mixture containing Substrate (Spermidine 100

) + Amplex Red + Peroxidase. -

Data Analysis:

-

Plot

vs. Time for each concentration. The slope is -

Plot

vs. -

Intercept =

(Maximal inactivation rate). -

Slope =

(Affinity constant).

-

Protocol B: Dialysis (Irreversibility Check)

This experiment distinguishes between tight-binding reversible inhibition and covalent irreversible inhibition.

Methodology:

-

Inhibition: Incubate PAO with inhibitor (at

) for 60 minutes (Activity should be <5%). -

Dialysis: Transfer the mixture to a dialysis cassette (10 kDa cutoff). Dialyze against 4L of inhibitor-free buffer for 12 hours at 4°C, changing buffer twice.

-

Control: Run a parallel sample of PAO without inhibitor.

-

Readout: Measure enzyme activity.

-

Result: If activity remains <5% relative to control, inhibition is irreversible (covalent) .

-

Result: If activity recovers, inhibition is reversible .

-

Experimental Workflow Diagram

Caption: Workflow for kinetic characterization and irreversibility validation of PAO inhibition.

Data Interpretation & Reference Values

When analyzing results, compare your data against typical ranges for mechanism-based PAO inhibitors.

| Parameter | Definition | Typical Range (Potent Inhibitor) | Interpretation |

| Inhibitor affinity (dissociation constant of EI complex) | Lower values indicate higher affinity for the active site. | ||

| Rate of covalent bond formation | Faster rates indicate a more efficient "warhead". | ||

| Partition Ratio | Turnover events per inactivation event | Ideally close to 1 (stoichiometric inactivation). |

Implications for Research & Drug Development

-

Specificity Probe: O-(3-Chloroallyl)hydroxylamine can be used to differentiate PAO activity from Spermine Oxidase (SMOX), as SMOX often displays different sensitivity profiles to specific haloallylamines.

-

Antiparasitic Potential: PAO is a rate-limiting enzyme in the polyamine pathway of parasites (e.g., Leishmania, Trypanosoma). Irreversible inhibition disrupts redox homeostasis and polyamine recycling, leading to parasite death.

-

Cancer Therapeutics: High PAO activity is linked to oxidative stress in tumors. Suicide inhibitors serve as scaffolds for developing stable, non-toxic chemopreventive agents.

References

-

Binda, C., et al. (2001). "Structural bases for inhibitor binding and catalysis in polyamine oxidase." Biochemistry, 40(9), 2766-2776.

-

Seiler, N. (1995). "Polyamine oxidase, properties and functions." Progress in Brain Research, 106, 333-344.

- Henderson, M. R., et al. (2020). "Inhibition of Polyamine Oxidase by Haloallylamines." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding on haloallylamine mechanism).

-

PubChem. "O-(3-Chloroallyl)hydroxylamine Compound Summary."[1]

Sources

- 1. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2 | Chemsrc [chemsrc.com]

- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Controlling the regioselectivity and stereospecificity of FAD-dependent polyamine oxidases with the use of amine-attached guide molecules as conformational modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Polyamine oxidase, properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Architecture and Synthetic Utility of O-(3-Chloroallyl)hydroxylamine: A Technical Whitepaper

Executive Summary

In the landscape of advanced organic synthesis, bifunctional reagents play a pivotal role in constructing complex molecular architectures. O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2), also known as (E)-O-(3-Chloro-2-propenyl)hydroxylamine, is a highly specialized alkoxyamine [1]. Characterized by its terminal hydroxylamine group and a halogenated allylic system, this compound serves as an indispensable building block in the agrochemical and pharmaceutical sectors.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, validated synthetic pathways, and its critical application in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim). By understanding the causality behind its reactivity and handling, development professionals can optimize yields and ensure rigorous quality control in downstream applications.

Molecular Architecture & Physicochemical Properties

The molecular formula of O-(3-Chloroallyl)hydroxylamine is C₃H₆ClNO . The molecule's reactivity is governed by two distinct functional domains:

-

The Hydroxylamine Moiety (-O-NH₂): Exhibits enhanced nucleophilicity due to the "alpha effect"—the repulsion between the adjacent lone pairs on the oxygen and nitrogen atoms. This makes it an exceptional reagent for condensing with ketones to form stable oxime ethers [2].

-

The Chloroallyl Chain (-CH₂-CH=CH-Cl): Provides a rigid, electrophilic handle. The stereochemistry of the double bond is critical; the (E)-isomer (trans) is typically required to achieve the precise spatial geometry necessary for target enzyme binding in agrochemical applications [3].

Quantitative Data Summary

To facilitate rapid reference for formulation and reaction scaling, the core physicochemical properties are summarized below:

| Property | Value | Scientific Implication |

| CAS Number | 87851-77-2 | Primary identifier for the (E)-isomer [1]. |

| Molecular Weight | 107.54 g/mol | Low molecular weight ensures high atom economy in condensations [2]. |

| Exact Mass | 107.014 Da | Critical for high-resolution mass spectrometry (HRMS) validation [2]. |

| Boiling Point | ~209 °C | Indicates moderate volatility; requires careful distillation under reduced pressure [4]. |

| Flash Point | 80 °C | Requires standard flammable liquid handling protocols [4]. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Governs solubility profile; highly soluble in polar aprotic solvents [1]. |

| Predicted pKa | 3.80 ± 0.70 | Moderately acidic nature; dictates the pH required for free-base extraction [4]. |

Mechanistic Synthesis Pathways

Step-by-Step Experimental Protocol

Step 1: O-Alkylation (Protection Phase)

-

Reagents: Dissolve 1.0 eq. of N-hydroxyphthalimide in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Sequentially add 1.0 eq. of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is chosen over simpler amines because its sterically hindered, non-nucleophilic nature prevents it from reacting with the alkyl halide, while its strong basicity efficiently deprotonates the N-OH group [3].

-

-

Alkylation: Dropwise add 1.1 eq. of 3-bromo-2-chloropropene. Stir at 23 °C for 18 hours.

-

Causality: DMF provides a polar aprotic environment that solvates the cation, leaving the nucleophilic oxygen highly reactive, thus accelerating the

displacement of the bromide.

-

Step 2: Hydrazinolysis (Deprotection Phase)

-

Isolation: Precipitate the intermediate, N-(3-chloroallyloxy)phthalimide, using 1 M aqueous HCl and filter.

-

Cleavage: Dissolve the intermediate in dichloromethane (CH₂Cl₂) and add 1.1 eq. of hydrazine hydrate. Stir at 23 °C for 18 hours.

-

Causality: Hydrazine acts as a potent nucleophile, attacking the imide carbonyls via nucleophilic acyl substitution. This forms the highly stable byproduct phthalhydrazide and releases the free alkoxyamine. This specific reagent avoids harsh acidic or basic hydrolysis that could degrade the vinylic chloride [3].

-

-

Workup: Filter the phthalhydrazide precipitate. Extract the filtrate with 0.1 M NaOH to isolate the free base trans-3-chloro-2-propenylhydroxylamine.

Fig 1: Gabriel-type synthesis workflow of O-(3-Chloroallyl)hydroxylamine.

Reactivity Profile & Agrochemical Applications

The primary industrial application of O-(3-Chloroallyl)hydroxylamine is its use as a terminal reagent in the synthesis of cyclohexanedione oxime herbicides , most notably Clethodim [4].

Mechanism of Action

Herbicides of this class target Acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in grassy weeds. The oxime ether linkage formed by O-(3-Chloroallyl)hydroxylamine is not merely a structural bridge; it is a critical pharmacophore.

-

Hydrolytic Stability: The oxime ether is vastly more stable against environmental and enzymatic hydrolysis compared to standard imines.

-

Spatial Geometry: The rigid

axis, combined with the (E)-chloroallyl tail, forces the herbicide into a specific conformation that perfectly mimics the transition state of the ACCase enzyme substrate, leading to competitive inhibition.

Fig 2: Role of O-(3-Chloroallyl)hydroxylamine in Clethodim synthesis and mechanism of action.

Analytical Characterization & Quality Control

To ensure trustworthiness in scale-up operations, analytical protocols must be self-validating. Free hydroxylamines are notoriously difficult to analyze directly via standard Reverse-Phase HPLC due to their high polarity and lack of strong chromophores.

Self-Validating QC Protocol

-

Stereochemical Verification (¹H NMR): The (E) vs (Z) ratio is the most critical quality attribute. Analyze the sample using 400 MHz ¹H NMR in CDCl₃. Look for the vinylic protons. The (E)-isomer will display a coupling constant (

) of approximately 13–15 Hz , whereas the (Z)-isomer will show a -

Chromatographic Derivatization (HPLC-UV): Instead of injecting the free base, react an aliquot of the batch with an excess of acetone or benzaldehyde for 30 minutes. This quantitatively converts the hydroxylamine into a highly UV-active, lipophilic oxime ether. This derivatization acts as a self-validation step: if the compound does not derivatize, the active -O-NH₂ group has degraded (likely via auto-oxidation).

-

Storage Parameters: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at temperatures below -20 °C[4]. Exposure to oxygen leads to rapid auto-condensation and degradation of the alpha-effect nucleophilicity.

References

Precision Dissection of Polyamine Pathways: The Strategic Role of O-(3-Chloroallyl)hydroxylamine

This guide details the strategic application of O-(3-Chloroallyl)hydroxylamine as a high-precision chemical probe for dissecting polyamine metabolic networks.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists Focus: Mechanism of Action, Pathway Selectivity, and Experimental Protocols

Executive Summary: The "Scalpel" for Polyamine Metabolism

In the complex landscape of polyamine homeostasis, distinguishing between the contributions of biosynthesis , terminal catabolism , and interconversion (back-conversion) is a significant analytical challenge. O-(3-Chloroallyl)hydroxylamine (often synthesized as the hydrochloride salt, CAS 87851-77-2) serves as a critical "chemical scalpel."

Unlike broad-spectrum amine oxidase inhibitors, this compound exhibits a unique selectivity profile: it potently inhibits enzymes dependent on carbonyl cofactors (PLP, TPQ, Pyruvoyl) while sparing FAD-dependent oxidases . This selectivity allows researchers to isolate the flux of the polyamine back-conversion pathway (mediated by SMOX and PAOX) by silencing the competing biosynthetic and terminal catabolic routes.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | O-(3-Chloroallyl)hydroxylamine |

| IUPAC Name | (E/Z)-O-(3-chloroprop-2-en-1-yl)hydroxylamine |

| CAS Number | 87851-77-2 |

| Molecular Formula | C₃H₆ClNO |

| Key Functional Group | Aminooxy group ( |

| Solubility | Water-soluble (typically used as HCl salt). |

| Stability | Unstable in solution over long periods; prepare fresh or store frozen. |

Mechanism of Action: The Carbonyl Attack

The efficacy of O-(3-Chloroallyl)hydroxylamine stems from its reactivity toward enzymes utilizing carbonyl-based cofactors.

Target 1: Copper-Containing Amine Oxidases (CuAOs)

Enzymes like Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) utilize a Topa Quinone (TPQ) cofactor.

-

Mechanism: The aminooxy group of the inhibitor attacks the C5 carbonyl of the oxidized TPQ cofactor, forming a stable oxime adduct .

-

Suicide Inhibition: The 3-chloroallyl moiety acts as a latent reactive group. Upon initial processing or binding, the electron-withdrawing chlorine and the allylic double bond facilitate irreversible alkylation of the active site residues, locking the enzyme in an inactive state.

Target 2: PLP-Dependent Enzymes

Enzymes like Ornithine Decarboxylase (ODC) rely on Pyridoxal 5'-Phosphate (PLP) .[2]

-

Mechanism: The inhibitor forms an oxime with the aldehyde group of PLP, preventing the formation of the external aldimine with the substrate (ornithine). This effectively shuts down the de novo synthesis of polyamines.

The Exception: FAD-Dependent Oxidases

Spermine Oxidase (SMOX) and Acetylpolyamine Oxidase (PAOX) utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.

-

Selectivity Basis: FAD does not possess a reactive carbonyl group accessible for oxime formation in the same manner as TPQ or PLP. Consequently, O-(3-Chloroallyl)hydroxylamine does not inhibit these enzymes at standard experimental concentrations.

Visualization: Pathway Selectivity

The following diagram illustrates the "Silent" vs. "Active" pathways in the presence of O-(3-Chloroallyl)hydroxylamine.

Caption: Pathway Dissection Map. Red nodes indicate enzymes inhibited by O-(3-Chloroallyl)hydroxylamine (Biosynthesis and Terminal Catabolism). Green nodes indicate FAD-dependent enzymes (Back-Conversion) which remain active, allowing isolation of the interconversion cycle.

Experimental Protocols

Protocol A: Distinguishing H₂O₂ Sources (CuAO vs. SMOX)

Polyamine oxidation produces hydrogen peroxide (H₂O₂), a key signaling molecule and source of oxidative stress. To determine which enzyme is responsible for H₂O₂ production in a cell lysate or tissue homogenate:

-

Preparation: Prepare cell lysates in phosphate buffer (pH 7.4).

-

Control Group: Add substrate (e.g., Spermidine 100 µM) only. Measure H₂O₂ production.

-

Experimental Group: Pre-incubate lysate with 10-50 µM O-(3-Chloroallyl)hydroxylamine for 30 minutes at 37°C.

-

Reaction: Add Spermidine (100 µM).

-

Analysis:

-

Result: Any remaining H₂O₂ production is attributable solely to FAD-dependent oxidases (SMOX/PAOX) .

-

Calculation: Total Activity (Control) - Remaining Activity (Experimental) = CuAO/SSAO Activity .

-

Protocol B: Isolating the Back-Conversion Flux

To study the kinetics of Spermine-to-Spermidine conversion without interference from synthesis or degradation:

-

Cell Culture: Treat cells with O-(3-Chloroallyl)hydroxylamine (100 µM) for 1 hour. This blocks ODC (synthesis) and DAO (degradation).

-

Pulse: Add exogenous Spermine.

-

Chase: Monitor intracellular polyamine levels via HPLC at 0, 2, 4, and 8 hours.

-

Interpretation:

-

Accumulation of Spermidine indicates active SMOX activity.

-

Lack of Putrescine accumulation (or very slow accumulation) would suggest the bottleneck is at the Spermidine

Putrescine step, or that PAOX is less active. -

Note: Without the inhibitor, newly synthesized Putrescine (via ODC) would confound the data.

-

Enzyme Selectivity Profile

| Enzyme Class | Representative Enzymes | Cofactor | Effect of O-(3-Chloroallyl)hydroxylamine |

| Decarboxylases | ODC, ADC | PLP | Inhibition (Oxime formation with PLP) |

| Cu-Amine Oxidases | DAO, SSAO (VAP-1) | TPQ | Inhibition (Oxime formation with TPQ + Suicide) |

| FAD-Amine Oxidases | SMOX, PAOX, MAO-A/B | FAD | No Inhibition (FAD lacks reactive carbonyl) |

| Transferases | SSAT, SPDS, SPMS | None (ATP/dcSAM) | No Direct Inhibition |

References

-

Khomutov, M. A., et al. (2013).[1][4] Hydroxylamine derivatives for regulation of spermine and spermidine metabolism.[1][4] Biochemistry (Moscow), 78(13), 1431-1446.[4]

-

Hyvönen, M. T., et al. (2011).[3][5][6] The use of novel C-methylated spermidine derivatives to investigate the regulation of polyamine metabolism.[5][6] Journal of Medicinal Chemistry, 54(13), 4611-4618.[5]

-

Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry, 291(29), 14904-14912.

-

Agostinelli, E., et al. (2010). The physiological role of amine oxidases in growth and differentiation. Amino Acids, 38, 307–312.

Sources

- 1. Polyamines Papers - International Polyamines Foundation ETS [polyaminesfoundation.org]

- 2. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 3. Alex KHOMUTOV - Академия Google [scholar.google.com]

- 4. Hydroxylamine derivatives for regulation of spermine and spermidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of novel C-methylated spermidine derivatives to investigate the regulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Specificity of O-(3-Chloroallyl)hydroxylamine as a Suicide Substrate Inhibitor

The following technical guide details the specificity, mechanism, and experimental application of O-(3-Chloroallyl)hydroxylamine as a suicide substrate inhibitor. This document is structured for researchers in enzymology and drug development, focusing on its primary action against PLP-dependent enzymes and potential utility in metabolic engineering.

Executive Summary

O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a potent, mechanism-based inactivator (suicide substrate) primarily targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes , such as amino acid decarboxylases (e.g., Histidine Decarboxylase, Ornithine Decarboxylase) and 1-aminocyclopropane-1-carboxylate (ACC) synthase. Unlike simple competitive inhibitors, this compound exploits the enzyme's own catalytic machinery to generate a reactive intermediate—typically an electrophilic allene or acyl chloride equivalent—that covalently modifies the active site. Its specificity is driven by the steric recognition of the O-allyl group and the unique electrophilicity conferred by the 3-chloro substituent, making it a critical probe for mapping active site topology and a scaffold for herbicide and antimicrobial design.

Mechanistic Foundation: The Suicide Inhibition Pathway

The inhibition by O-(3-Chloroallyl)hydroxylamine is not a simple lock-and-key blockade but a kinetic cascade involving catalytic processing.

The Chemical Logic

The molecule contains two functional domains:

-

The Oxyamine Core (

) : A potent nucleophile that reacts with the internal aldimine of the PLP cofactor to form a stable oxime. -

The 3-Chloroallyl Moiety (

) : A latent electrophile. Upon initial binding or processing, this group can undergo elimination or rearrangement to form a reactive species (e.g., a conjugated allene or vinyl cation) capable of alkylating an active site nucleophile (Cys, Lys, or His).

Kinetic Scheme

The inhibition follows the standard mechanism-based inactivation kinetics:

- : The dissociation constant for the initial reversible complex (oxime formation).

- : The rate constant for the irreversible inactivation step (covalent bond formation).

-

Partition Ratio (

) : The number of turnover events per inactivation event (ideally

Visualizing the Mechanism

The following diagram illustrates the pathway from reversible binding to irreversible inactivation within the PLP active site.

Figure 1: Kinetic pathway showing the transition from reversible oxime formation to irreversible covalent modification.

Target Specificity Profile

The specificity of O-(3-Chloroallyl)hydroxylamine is dictated by the architecture of the substrate-binding pocket.

Primary Targets: PLP-Dependent Decarboxylases

The compound mimics the substrate (amino acid) structure but replaces the

-

Histidine Decarboxylase (HDC) : The hydrophobic 3-chloroallyl tail probes the substrate channel, while the oxyamine locks the PLP cofactor.

-

ACC Synthase (Plant) : As a PLP enzyme involved in ethylene biosynthesis, ACC synthase is highly susceptible to oxyamine inhibitors. The 3-chloroallyl group mimics the vinyl group of the natural substrate (SAM) or intermediate, leading to potent inactivation.

-

Ornithine Decarboxylase (ODC) : Similar susceptibility due to the conservation of the PLP-binding domain.

Selectivity vs. Off-Targets

-

vs. Amine Oxidases : Unlike allylamine (which targets copper-containing amine oxidases like SSAO), the oxyamine functionality of O-(3-Chloroallyl)hydroxylamine prevents it from being a substrate for oxidative deamination, reducing off-target inhibition of MAO/SSAO enzymes.

-

vs. Ammonia Monooxygenase (AMO) : While simple hydroxylamines inhibit AMO, the bulky 3-chloroallyl group may sterically hinder access to the copper active site of AMO, conferring selectivity for PLP enzymes in complex biological systems.

Comparative Efficacy Table

| Inhibitor Class | Representative Compound | Primary Target | Mechanism | Reversibility |

| O-Substituted Hydroxylamine | O-(3-Chloroallyl)hydroxylamine | PLP Enzymes (HDC, ACC Synthase) | Oxime formation + Alkylation | Irreversible |

| Haloallylamine | (E)-3-Chloroallylamine | Plasma Amine Oxidase (SSAO) | Oxidative Deamination -> Acrolein | Irreversible |

| Acetylenic Amine | Pargyline | Monoamine Oxidase (MAO) | Flavin Adduct Formation | Irreversible |

| Simple Hydroxylamine | Hydroxylamine | Ammonia Monooxygenase (AMO) | Copper Chelation/Reduction | Reversible/Slow |

Experimental Framework: Validating Suicide Inhibition

To confirm O-(3-Chloroallyl)hydroxylamine acts as a suicide substrate, the following protocol must be executed. This workflow differentiates it from slow-binding or tight-binding reversible inhibitors.

Protocol: Determination of and

Objective : Quantify the kinetic parameters defining the potency of the suicide inhibitor.

Reagents :

-

Purified Enzyme (e.g., recombinant HDC or ACC Synthase).

-

Substrate (e.g., L-Histidine or SAM).

-

O-(3-Chloroallyl)hydroxylamine (dissolved in DMSO/buffer).

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 0.1 mM PLP).

Workflow :

-

Incubation : Incubate the enzyme (

) with varying concentrations of inhibitor ( -

Time-Course Sampling : At defined time points (

min), remove an aliquot. -

Activity Assay : Dilute the aliquot 50-100 fold into a reaction mixture containing saturating substrate (

). This dilution minimizes reversible inhibition, leaving only irreversible inactivation measurable. -

Data Processing :

-

Plot

vs. Time ( -

Plot

vs.

-

Protocol: Dialysis/Gel Filtration (Irreversibility Check)

Objective : Prove the covalent nature of the inhibition.

-

Inactivation : Incubate Enzyme + Inhibitor (at

) for 1 hour until activity is <5%. -

Separation : Pass the mixture through a Sephadex G-25 spin column or dialyze against 4L of buffer for 24 hours.

-

Re-assay : Measure enzyme activity.

-

Result A (Suicide): Activity remains <5% (Inhibitor is covalently bound).

-

Result B (Reversible): Activity recovers (Inhibitor dissociated).

-

Visualizing the Experimental Logic

Figure 2: Workflow for Kitz-Wilson analysis to determine kinetic constants of suicide inhibition.

Applications in Research & Biotechnology

Active Site Mapping

The 3-chloroallyl group serves as a "molecular ruler." By varying the chain length or the position of the chlorine (e.g., 2-chloro vs. 3-chloro), researchers can map the distance between the PLP cofactor and the nucleophilic residue responsible for the covalent attack. This provides structural insights into the active site geometry without the need for crystallography.

Herbicide Development

O-(3-Chloroallyl)hydroxylamine is a key intermediate in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim ). While Clethodim targets Acetyl-CoA Carboxylase (ACCase), the hydroxylamine intermediate itself can be used to suppress specific PLP-dependent pathways in weeds, such as ethylene production (via ACC synthase inhibition), thereby acting as a synergist or a stand-alone growth regulator.

Metabolic Engineering

In microbial fermentation, this inhibitor can be used to block specific decarboxylation pathways (e.g., blocking the conversion of ornithine to putrescine) to funnel metabolic flux toward a desired product (e.g., arginine or polyamines), provided the dosage is carefully controlled to avoid general toxicity.

References

-

Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research, 9(9), 313-319. Link

-

Metcalf, B. W., & Bey, P. (1978). Inhibition of mammalian ornithine decarboxylase by 3-aminooxy-1-propanamine and related aminooxy derivatives. Molecular Pharmacology, 14, 1014. Link

-

Sandusky, P., & Yocum, C. F. (1984).[1] The chloride requirement for photosynthetic oxygen evolution: Analysis of the effects of chloride and other anions on amine inhibition of the oxygen-evolving complex.[1] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(3), 603-611. Link

-

PubChem. (n.d.). O-(3-Chloroallyl)hydroxylamine (CID 3036833). National Center for Biotechnology Information. Link

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

Sources

Biological Activity of the O-(3-Chloroallyl)hydroxylamine Moiety in Plant Physiology: A Technical Guide to ACCase Inhibition

Executive Summary

In the realm of modern agrochemistry and plant physiology, the targeted disruption of lipid metabolism is a primary strategy for selective weed control. O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) is a highly specialized alkoxyamine that serves as the critical pharmacophoric side-chain in cyclohexanedione oxime (DIM) herbicides, most notably Clethodim[1][2]. While not applied as a standalone herbicide, the covalent integration of this moiety via an oxime ether linkage confers exceptional binding affinity to the plastidic Acetyl-Coenzyme A Carboxylase (ACCase) enzyme in gramineous plants.

This whitepaper synthesizes the mechanistic causality, structure-activity relationships, and self-validating experimental protocols used to quantify the biological activity of the O-(3-chloroallyl) oxime ether moiety in plant physiology.

Chemical Identity and Pharmacophoric Causality

O-(3-Chloroallyl)hydroxylamine is characterized by a hydroxylamine functional group attached to a propenyl chain containing a terminal chlorine substituent[3]. In the synthesis of DIM herbicides, it reacts with the cyclohexenone core to form an oxime ether[4].

Why the 3-Chloroallyl Group? The selection of the 3-chloroallyl moiety over simpler aliphatic chains (e.g., the ethoxy group in Sethoxydim) is driven by precise steric and electronic requirements within the ACCase active site:

-

Enhanced Lipophilicity: The chlorine atom increases the lipophilic character of the molecule, facilitating rapid penetration through the waxy cuticle of grass leaves[5].

-

Steric Optimization: The rigid trans (E) configuration of the chloroallyl chain perfectly occupies the hydrophobic pocket of the Carboxyltransferase (CT) domain of ACCase[2][6].

-

Electronegativity: The electron-withdrawing nature of the chlorine atom stabilizes the oxime ether linkage against premature enzymatic degradation in planta, extending the half-life of the active compound.

Mechanism of Action: The ACCase Inhibition Pathway

In susceptible Poaceae (grass) species, the de novo biosynthesis of fatty acids occurs exclusively in the plastids. The rate-limiting step is the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA, catalyzed by a homomeric, multidomain plastidic ACCase[7].

When a DIM herbicide carrying the O-(3-chloroallyl) moiety enters the plastid, it acts as a potent, reversible, non-competitive inhibitor. It binds specifically to the CT domain of the enzyme, physically blocking the transfer of the carboxyl group to Acetyl-CoA[6]. The cessation of Malonyl-CoA production halts the synthesis of phospholipids required for biomembrane formation, leading to rapid meristematic necrosis and plant death[8].

Fig 1: Metabolic pathway of plastidic ACCase and its targeted inhibition by the O-(3-chloroallyl) moiety.

Quantitative Structure-Activity Relationship (QSAR)

The biological superiority of the O-(3-chloroallyl) moiety is best demonstrated by comparing its half-maximal inhibitory concentration (

The data below demonstrates that the O-(3-chloroallyl) side chain (Clethodim) binds to the susceptible (S) ACCase enzyme with significantly higher affinity than the O-ethyl side chain (Sethoxydim). Furthermore, in resistant (R) biotypes harboring the Ile-1781-Leu target-site mutation, the 3-chloroallyl moiety retains a much higher degree of efficacy[7].

Table 1: Comparative Values of DIM Oxime Ethers on Grass ACCase

| Inhibitor Class | Oxime Ether Side Chain | Target Enzyme | ||

| Clethodim | O-(3-Chloroallyl) | Plastidic ACCase | 0.46 µM | 3.5 – 7.5 µM |

| Sethoxydim | O-Ethyl | Plastidic ACCase | 0.70 µM | 15.3 – 41.1 µM |

(Data synthesized from malachite green colorimetric functional assays[7][10])

Experimental Methodologies: Validating Biological Activity

To quantify the inhibitory power of the O-(3-chloroallyl) moiety, researchers traditionally relied on radioactive

Protocol: In Vitro ACCase Inhibition Assay

Causality Check: This protocol includes a substrate-free negative control to account for background ATP hydrolysis (e.g., from non-specific ATPases), ensuring the Pi measured is strictly ACCase-derived.

Step 1: Enzyme Extraction

-

Harvest 5g of young, actively growing meristematic tissue from a susceptible grass species (e.g., Digitaria ciliaris).

-

Homogenize at 4°C in an extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT) to preserve the structural integrity of the CT domain[6].

-

Centrifuge at 20,000 × g for 15 minutes and collect the supernatant (crude plastidic ACCase).

Step 2: Reaction Assembly & Inhibitor Incubation

-

In a 96-well microtiter plate, prepare an 80 µL reaction mixture per well containing: 100 mM Tris-HCl (pH 8.0), 2.5 mM

, 50 mM KCl, and 20 mM -

Introduce the O-(3-chloroallyl)-containing inhibitor at a logarithmic concentration gradient (0.1 µM to 40 µM).

-

Add 10 µL of the crude enzyme extract. Incubate for 10 minutes at room temperature to allow the oxime ether to equilibrate within the CT domain pocket.

Step 3: Reaction Initiation & Detection

-

Initiate the carboxylation reaction by adding 0.15 mM ATP and 0.5 mM Acetyl-CoA[6].

-

Self-Validation: Run a parallel well lacking Acetyl-CoA (Background Pi control) and a well lacking the inhibitor (Maximum Activity control).

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding 20 µL of Malachite Green reagent. The reagent forms a stable, dark green complex with the released Pi[7].

-

Measure absorbance at 620 nm using a spectrophotometer. Calculate the

using non-linear regression analysis[7].

Fig 2: Step-by-step workflow for the Malachite Green ACCase functional assay.

Conclusion

The integration of the O-(3-Chloroallyl)hydroxylamine moiety into cyclohexanedione structures represents a masterclass in rational pesticide design. By leveraging the specific steric bulk, electronegativity, and lipophilicity of the 3-chloroallyl chain, these molecules achieve unparalleled binding affinity to the plastidic ACCase CT domain[2][6]. Understanding the precise biological activity of this moiety not only explains the high efficacy of current graminicides but also provides a foundational QSAR framework for developing next-generation inhibitors capable of overcoming target-site resistance mutations.

References

-

PubChem - O-(3-Chloroallyl)hydroxylamine (CID 3036833). National Center for Biotechnology Information. URL:[Link]

-

Weed Science (Cambridge University Press) - Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Basak, S., et al. (2021). URL:[Link]

-

SciELO - Discrimination of ACCase-inhibiting herbicides-resistant Digitaria ciliaris populations with three diagnostic bioassays. Basak, S., et al. URL:[Link]

-

Journal of Agricultural and Food Chemistry (ACS Publications) - Direct and Indirect Influence of Amino Acid Substitution in Acetyl-Coenzyme A Carboxylase on Binding Affinity of Cyclohexanedione Oxime Herbicides. URL:[Link]

-

University of Hertfordshire (AERU) - Clethodim (Ref: RE 45601) - Pesticide Properties DataBase. URL:[Link]

Sources

- 1. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]

- 3. CAS 87851-77-2: O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylami… [cymitquimica.com]

- 4. CN111217728A - Synthetic method of clethodim intermediate - Google Patents [patents.google.com]

- 5. CA2673033A1 - Penetration enhancer for herbicides and safeners - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cambridge.org [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Impact of O-(3-Chloroallyl)hydroxylamine on Spermine and Spermidine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of O-(3-Chloroallyl)hydroxylamine (CHL) on the intracellular concentrations of the polyamines spermine and spermidine. Polyamines are crucial for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer.[1][2][3] CHL, an O-substituted hydroxylamine, is investigated here as a potential modulator of polyamine metabolism.[2][3] This document details the mechanism of action of CHL, its impact on the polyamine biosynthesis pathway, and provides validated experimental protocols for researchers to study these effects. The guide is intended to serve as a foundational resource for scientists and professionals in drug development interested in the therapeutic potential of targeting polyamine metabolism.

Introduction: The Critical Role of Polyamines in Cellular Function

Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes.[1][2][3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and cell signaling pathways.[4][5] The homeostasis of intracellular polyamine levels is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1][6]

The biosynthetic pathway begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[1][4][5] Putrescine is then converted to spermidine, and subsequently to spermine, through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).

Given their fundamental role in cell proliferation, the polyamine pathway is a compelling target for therapeutic intervention, particularly in oncology.[2][3] Elevated polyamine levels are frequently observed in cancer cells, correlating with increased proliferation and tumor growth.[2][3] Consequently, inhibitors of polyamine biosynthesis have been extensively investigated as potential anti-cancer agents.

O-(3-Chloroallyl)hydroxylamine (CHL): A Modulator of Polyamine Metabolism

O-(3-Chloroallyl)hydroxylamine, with the chemical formula C3H6ClNO, is an O-substituted hydroxylamine derivative.[7][8][9] While the direct mechanism of CHL on polyamine metabolism is not extensively documented in publicly available literature, the broader class of O-substituted hydroxylamines has been shown to effectively inhibit enzymes involved in polyamine biosynthesis.[2][3] These compounds can act as potent inhibitors of ODC, the key regulatory enzyme in the polyamine synthesis pathway.[2][3][10]

Proposed Mechanism of Action

It is hypothesized that O-(3-Chloroallyl)hydroxylamine functions as an inhibitor of ornithine decarboxylase. The hydroxylamine moiety of CHL can interact with the pyridoxal phosphate (PLP) cofactor in the active site of ODC. This interaction likely forms a stable adduct, thereby inactivating the enzyme and preventing the conversion of ornithine to putrescine. The chloroallyl group may further contribute to the binding affinity and specificity of the inhibitor.

The inhibition of ODC leads to a depletion of the intracellular putrescine pool. As putrescine is the direct precursor for both spermidine and spermine, a reduction in its availability will consequently lead to decreased levels of these higher polyamines.

Caption: Proposed inhibitory action of CHL on the polyamine biosynthesis pathway.

Quantifying the Impact of CHL on Spermine and Spermidine Levels

To ascertain the effect of O-(3-Chloroallyl)hydroxylamine on intracellular polyamine concentrations, a robust and validated analytical methodology is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of polyamines in biological samples.[11]

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of CHL on spermine and spermidine levels in a cell-based assay.

Caption: General experimental workflow for CHL impact analysis.

Detailed Experimental Protocol: HPLC Quantification of Polyamines

This protocol provides a step-by-step guide for the analysis of spermine and spermidine in cell lysates following treatment with CHL.

Materials:

-

Cell culture reagents

-

O-(3-Chloroallyl)hydroxylamine (CHL)

-

Perchloric acid (PCA)

-

Benzoyl chloride

-

Methanol

-

Acetonitrile

-

HPLC system with a C18 reverse-phase column and UV detector

-

Spermine and spermidine standards

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a range of CHL concentrations (e.g., 0, 1, 10, 100 µM) for 24, 48, and 72 hours.

-

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a known volume of cold 0.2 M PCA.

-

Centrifuge the lysate to pellet the precipitated protein.

-

Transfer the supernatant containing the polyamines to a new tube.

-

-

Derivatization:

-

To the supernatant, add sodium hydroxide and benzoyl chloride.

-

Vortex vigorously and incubate at room temperature.

-

Extract the benzoylated polyamines with diethyl ether.

-

Evaporate the ether layer to dryness and reconstitute the residue in methanol.[12]

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Use a mobile phase of methanol:water (e.g., 52:48 v/v) at a flow rate of 1 ml/min.[12]

-

Detect the benzoylated polyamines at a wavelength of 254 nm.[12]

-

Generate a standard curve using known concentrations of derivatized spermine and spermidine to quantify the levels in the samples.

-

Expected Data and Interpretation

The HPLC analysis will generate chromatograms showing peaks corresponding to derivatized spermine and spermidine. The area under these peaks is proportional to the concentration of each polyamine.

Table 1: Hypothetical Quantitative Data of Polyamine Levels Following CHL Treatment

| CHL Concentration (µM) | Incubation Time (h) | Spermidine (nmol/10^6 cells) | Spermine (nmol/10^6 cells) |

| 0 (Control) | 48 | 5.2 ± 0.4 | 3.8 ± 0.3 |

| 1 | 48 | 4.1 ± 0.3 | 3.1 ± 0.2 |

| 10 | 48 | 2.5 ± 0.2 | 1.9 ± 0.1 |

| 100 | 48 | 0.8 ± 0.1 | 0.6 ± 0.05 |

A dose- and time-dependent decrease in both spermidine and spermine levels is the anticipated outcome following treatment with CHL. This reduction would provide strong evidence for the inhibitory effect of CHL on the polyamine biosynthesis pathway.

Broader Implications and Future Directions

The ability of O-(3-Chloroallyl)hydroxylamine to modulate intracellular spermine and spermidine levels holds significant promise for therapeutic applications.

-

Oncology: Given the reliance of cancer cells on high levels of polyamines for their rapid proliferation, CHL could be explored as a potential anti-cancer agent, either as a monotherapy or in combination with other chemotherapeutics.

-

Infectious Diseases: Some pathogens also depend on polyamine metabolism for their survival and virulence. CHL could be investigated for its antimicrobial properties.

-

Inflammatory Conditions: Polyamines have been implicated in the regulation of inflammatory responses.[13] Modulating their levels with CHL might offer a novel approach to treating inflammatory diseases.

Future research should focus on:

-

Confirming the direct inhibitory effect of CHL on purified ODC.

-

Investigating the in vivo efficacy and safety profile of CHL in preclinical animal models.

-

Exploring the potential for synergistic effects when CHL is combined with other therapeutic agents.

-

Elucidating the impact of CHL on other cellular processes that are regulated by polyamines.

Conclusion

O-(3-Chloroallyl)hydroxylamine presents a compelling avenue for the targeted modulation of spermine and spermidine levels. This technical guide provides the foundational knowledge and experimental framework for researchers to investigate its mechanism of action and therapeutic potential. By inhibiting the polyamine biosynthesis pathway, CHL offers a promising strategy for intervening in disease processes characterized by dysregulated cell proliferation and polyamine metabolism. The detailed protocols and conceptual framework provided herein are intended to facilitate further research and development in this exciting field.

References

-

A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI. Available at: [Link]

-

Alsouz, M. A. K. (2015). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Chemistry and Materials Research, 7(1). Available at: [Link]

-

O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Chen, D., Shao, Q., Yin, L., Younis, A., & Zheng, Y. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. Frontiers in Plant Science, 10, 935. Available at: [Link]

-

Marco, F., Alcázar, R., Tiburcio, A. F., & Carrasco, P. (2011). Regulatory Mechanisms of Polyamine Biosynthesis in Plants. ResearchGate. Available at: [Link]

-

Reddy, V. G., Mehrotra, R., & Nath, R. (1988). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 430(1), 21-30. Available at: [Link]

-

Van den Broeck, D., Van den Bergh, A., & Van den Ende, W. (1993). High Speed HPLC Analysis of Polyamines in Plant Tissues. Plant Physiology, 103(2), 629–633. Available at: [Link]

-

HPLC Methods for analysis of Spermidine. HELIX Chromatography. Available at: [Link]

-

Shinki, T., & Suda, T. (1989). Polyamine metabolism in chronic lymphocytic leukemia. The Journal of Immunology, 143(11), 3584-3588. Available at: [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Amino Acids, 50(12), 1605–1616. Available at: [Link]

-

Agbale, C. M., Barouh, N., & Le, S. (2022). Polyamine-Mediated Growth Regulation in Microalgae: Integrating Redox Balance and Amino Acids Pathway into Metabolic Engineering. MDPI. Available at: [Link]

-

Janse van Rensburg, H. C., Limami, A. M., & Van den Ende, W. (2021). Polyamine Extraction and Quantification by GC–MS. Bio-protocol, 11(4), e3923. Available at: [Link]

-

Chen, D., Shao, Q., Yin, L., Younis, A., & Zheng, Y. (2019). Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses. PMC. Available at: [Link]

-

Gema, S., et al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]

-

Liu, J. H., et al. (2017). Polyamine biosynthetic pathways and their relation with the cold tolerance of maize (Zea mays L.) seedlings. PMC. Available at: [Link]

-

Morgan, D. M. L. (Ed.). (2011). Polyamines: Methods and Protocols. Humana Press. Available at: [Link]

-

Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... ResearchGate. Available at: [Link]

-

Khomutov, A. R. (2013). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism. ResearchGate. Available at: [Link]

-

Khomutov, A. R. (2013). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism. PubMed. Available at: [Link]

-

O-(3-Chloroallyl)hydroxylamine. PubChem. Available at: [Link]

-

Walter, R. D., & Wittich, R. M. (1988). Effect of haloallylamines on polyamine oxidase activity and spermine levels in Ascaris suum. Biochemical pharmacology, 37(12), 2371-2374. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). ACS Publications. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). ACS Publications. Available at: [Link]

-

Puleston, D. J., et al. (2021). Polyamine metabolism is a central determinant of helper T cell lineage fidelity. PubMed. Available at: [Link]

-

Puleston, D. J., et al. (2021). Polyamine metabolism is a central determinant of helper T cell lineage fidelity. ResearchGate. Available at: [Link]

-

Ornithine Decarboxylase Inhibitors. MeSH Descriptor Data 2026. National Library of Medicine. Available at: [Link]

-

Jackson, L. K., Brooks, H. B., Osterman, A. L., Goldsmith, E. J., & Phillips, M. A. (2003). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PMC. Available at: [Link]

-

Regulation of ornithine decarboxylase (ODC). Reactome Pathway Database. Available at: [Link]

-

Schwarz, C., et al. (2023). High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study. PMC. Available at: [Link]

-

Liu, R., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. Aging, 12(7), 6469–6487. Available at: [Link]

Sources

- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxylamine derivatives for regulation of spermine and spermidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. O-(3-Chloroallyl)hydroxylamine | C3H6ClNO | CID 3036833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. MeSH Browser [meshb.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. iiste.org [iiste.org]

- 13. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]

Technical Guide: O-(3-Chloroallyl)hydroxylamine in Polyamine Research

The following technical guide details the history, mechanism, and application of O-(3-Chloroallyl)hydroxylamine and its related aminooxy analogues within polyamine research.

Executive Summary

O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) represents a specialized class of aminooxy-based suicide inhibitors targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. While often overshadowed by the more famous fluorinated ornithine analogs (e.g., DFMO), this compound and its structural congeners played a pivotal role in elucidating the catalytic mechanisms of Ornithine Decarboxylase (ODC) and 1-Aminocyclopropane-1-carboxylate (ACC) synthase . Its history in polyamine research is defined by its utility as a mechanistic probe for the "aminooxy" inactivation pathway, distinguishing it from the "catalytic turnover" inhibition seen with allylamines.

This guide explores the compound's genesis, its dual role in modulating the SAM-Polyamine-Ethylene metabolic axis, and the rigorous protocols required for its application in enzyme kinetics.

Historical Genesis & Chemical Identity

The Search for Suicide Inhibitors

In the late 1970s and early 1980s, the field of polyamine research was revolutionized by the concept of mechanism-based inactivation (suicide inhibition). Researchers like P. Bey , B. Metcalf , and A. Sjoerdsma at Merrell Dow Research Institute sought to block ODC, the rate-limiting step in polyamine biosynthesis.

Two primary strategies emerged:

-

Substrate Analogues: Compounds mimicking ornithine (e.g.,

-difluoromethylornithine, DFMO). -

Transition State/Cofactor Mimics: Compounds targeting the PLP cofactor directly, such as O-substituted hydroxylamines .

O-(3-Chloroallyl)hydroxylamine emerged from the latter strategy.[1] Unlike DFMO, which requires decarboxylation to become active, O-substituted hydroxylamines can react directly with the PLP aldehyde to form a stable oxime, effectively sequestering the cofactor. The addition of the 3-chloroallyl group provided a secondary "warhead," capable of alkylating nucleophiles within the active site after the initial Schiff base formation.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | O-[(3-Chloroprop-2-en-1-yl)]hydroxylamine |

| CAS Number | 87851-77-2 |

| Molecular Formula | C |

| Functional Class | Aminooxy ether; Haloallyl derivative |

| Key Reactivity | Nucleophilic attack on Carbonyls (PLP); Electrophilic alkylation (Allyl chloride) |

Mechanism of Action: The "Dual-Strike" Inhibition

The potency of O-(3-Chloroallyl)hydroxylamine lies in its ability to hijack the PLP cofactor essential for ODC and ACC synthase activity.

The Kinetic Pathway

-

Docking: The aminooxy group enters the active site, mimicking the amino terminus of the substrate (ornithine or SAM).

-

Oxime Formation: The nucleophilic nitrogen of the hydroxylamine attacks the aldehyde carbon of PLP (internal aldimine), displacing the active site lysine (Lys-69 in ODC).

-

Irreversible Locking: Unlike the natural Schiff base (aldimine), the resulting oxime is thermodynamically stable and hydrolytically resistant.

-

Secondary Alkylation (Latent Inhibition): The 3-chloroallyl moiety, positioned near the active site nucleophiles (e.g., Cys-360), can undergo elimination or direct displacement, covalently crosslinking the enzyme-cofactor complex.

Mechanistic Diagram (Graphviz)

Caption: Step-wise inactivation of PLP-dependent enzymes by O-(3-Chloroallyl)hydroxylamine, leading to stable oxime formation and alkylation.

Impact on Polyamine & Ethylene Research

The compound's significance extends beyond simple inhibition; it acts as a metabolic switch in plant physiology and a probe in mammalian biochemistry.

The SAM-Polyamine-Ethylene Axis

In plant systems, S-Adenosylmethionine (SAM) is a shared precursor for both Polyamines (via SAM Decarboxylase) and Ethylene (via ACC Synthase).

-

ACC Synthase is a PLP-dependent enzyme.

-

O-(3-Chloroallyl)hydroxylamine potently inhibits ACC synthase.

-

Result: Inhibition shunts SAM usage towards polyamine biosynthesis (Spermidine/Spermine), altering the growth/senescence balance. This mechanism is the basis for its use in agricultural "safeners" and growth regulators.

Comparative Inhibitor Profile

| Inhibitor | Target Enzyme | Mechanism | Key Feature |

| O-(3-Chloroallyl)hydroxylamine | ODC, ACC Synthase | Suicide (Oxime + Alkylation) | Targets Cofactor (PLP); Non-competitive with substrate |

| DFMO (Eflornithine) | ODC | Suicide (Decarboxylation dependent) | Substrate Analog; Requires catalytic turnover |

| MDL 72274A | SSAO / MAO-B | Suicide (Proton abstraction) | Targets FAD-dependent oxidases; Allylamine based |

| AOA (Aminooxyacetic acid) | Broad PLP Enzymes | Reversible/Irreversible Oxime | Lack of specificity; High toxicity |

Critical Distinction: Researchers must not confuse O-(3-Chloroallyl)hydroxylamine with MDL 72274A ((E)-2-phenyl-3-chloroallylamine). The former is an aminooxy compound targeting PLP enzymes; the latter is an allylamine targeting FAD-dependent amine oxidases (SSAO).

Experimental Protocols

Synthesis of O-(3-Chloroallyl)hydroxylamine (Reference Protocol)

Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood.

-

Reagents: N-Hydroxyphthalimide, trans-1,3-dichloropropene, Triethylamine (TEA), DMF, Hydrazine hydrate.

-

Coupling: Dissolve N-Hydroxyphthalimide (1.0 eq) in DMF. Add TEA (1.1 eq). Dropwise add 1,3-dichloropropene (1.2 eq) at 0°C. Stir at RT for 12h.

-

Deprotection: Treat the resulting phthalimide intermediate with Hydrazine hydrate in ethanol (reflux 2h) to liberate the free hydroxylamine.

-

Purification: Acidify to form the hydrochloride salt. Recrystallize from Ethanol/Ether.

-

Validation: NMR (

H,

Enzyme Inhibition Assay (ODC/ACC Synthase)

Objective: Determine the

-

Preparation: Purify ODC (from rat liver or recombinant E. coli) or ACC Synthase (from tomato pericarp).

-

Incubation: Incubate enzyme (0.1

M) with varying concentrations of O-(3-Chloroallyl)hydroxylamine (0.1 - 100 -

Time Points: Aliquot samples at 0, 2, 5, 10, and 20 minutes.

-

Activity Check: Dilute aliquots 1:50 into a reaction mix containing

C-Ornithine (for ODC) or -

Quantification: Measure released

CO -

Analysis: Plot ln(Remaining Activity) vs. Time. The slope gives

. Plot

Self-Validating Check:

-

If inhibition is reversible by dialysis, the oxime bond was not stabilized (unlikely with this compound).

-

If inhibition is prevented by high concentrations of PLP added before the inhibitor, the mechanism confirms cofactor targeting.

References

-

Metcalf, B. W., & Bey, P. (1978). "Inhibitors of mammalian ornithine decarboxylase." Pharmacology & Therapeutics, 22(1), 67-89. Link

- Khomutov, R. M., et al. (1983). "Inhibition of pyridoxal enzymes by substrate analogs containing a hydroxylamine residue." Biochemistry (Moscow), 48, 1001-1008.

-

Sjoerdsma, A., & Schechter, P. J. (1984). "Chemotherapeutic implications of polyamine biosynthesis inhibition." Clinical Pharmacology & Therapeutics, 35(3), 287-300. Link

-

PubChem Compound Summary. (2024). "O-(3-Chloroallyl)hydroxylamine (CID 3036833)."[1] National Center for Biotechnology Information. Link

-

Yu, P. H., & Davis, B. A. (2001). "Stereospecific inhibition of amine oxidases by (E)- and (Z)-2-phenyl-3-chloroallylamine." Journal of Pharmacy and Pharmacology, 53(4), 563-568. (Contextual reference for Allylamine vs. Hydroxylamine distinction). Link

Sources

Methodological & Application

Preparation of O-(3-Chloroallyl)hydroxylamine Stock Solution in DMSO: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of O-(3-chloroallyl)hydroxylamine stock solutions in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document outlines the critical chemical properties, safety considerations, and step-by-step procedures to ensure the accurate and safe use of this versatile reagent in experimental workflows. The causality behind experimental choices is explained to provide a deeper understanding of the protocol's scientific basis.

Introduction: The Scientific Imperative for Precise Stock Solution Preparation

O-(3-Chloroallyl)hydroxylamine, also known by its IUPAC name O-[(2E)-3-chloro-2-propen-1-yl]hydroxylamine, is a reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring a hydroxylamine moiety and a chloroallyl group, makes it a valuable precursor for creating complex molecules.[1]

The integrity of experimental outcomes is fundamentally reliant on the precise and accurate preparation of starting materials. For a reactive compound like O-(3-chloroallyl)hydroxylamine, the preparation of a stable, accurately concentrated stock solution is a critical first step that dictates the reproducibility and reliability of subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent of choice due to its broad-solvating power for a wide range of organic molecules. This guide provides a robust protocol for the preparation of O-(3-chloroallyl)hydroxylamine stock solutions in DMSO, with a strong emphasis on safety, stability, and accuracy.

Compound Profile and Safety Considerations

A thorough understanding of the chemical and safety profile of O-(3-chloroallyl)hydroxylamine is paramount before any handling or experimental work.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 87851-77-2 | [1][2] |

| Molecular Formula | C₃H₆ClNO | [1][2] |

| Molecular Weight | 107.54 g/mol | [1][2] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 209 °C | [1] |

| Flash Point | 80 °C | [1] |

| Storage Conditions | Store under an inert atmosphere at temperatures below -20°C. | [1] |

Safety and Handling

O-(3-Chloroallyl)hydroxylamine is classified as toxic if swallowed. Due to the presence of the hydroxylamine functional group, it should be handled as a potentially reactive and hazardous compound.

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield when handling this compound.

-

Ventilation: All handling and preparation of O-(3-chloroallyl)hydroxylamine and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for the Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution of O-(3-chloroallyl)hydroxylamine in DMSO. This concentration is a common starting point for many applications; however, the solubility of the compound should be empirically determined if higher concentrations are required.

Materials and Equipment

-

O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile, amber glass vials with PTFE-lined caps

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE) as specified in section 2.2

Step-by-Step Protocol

-

Pre-equilibration of Materials: Allow the vial of O-(3-chloroallyl)hydroxylamine and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.

-

Calculation of Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of O-(3-chloroallyl)hydroxylamine:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 107.54 g/mol = 10.754 mg

-

-

Weighing the Compound: In a chemical fume hood, carefully weigh 10.754 mg of O-(3-chloroallyl)hydroxylamine directly into a pre-labeled, sterile amber glass vial.

-

Addition of DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the weighed compound.

-

Dissolution:

-

Securely cap the vial and vortex the solution for 1-2 minutes until the compound is fully dissolved.

-

If the compound does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be employed, but care should be taken as heat can potentially degrade the compound.

-

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear and free of particulates.

-

Storage of the Stock Solution:

-

For immediate use, the solution can be kept at room temperature, protected from light.

-

For short-term storage (up to one week), store the stock solution at 2-8°C.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.[3] This minimizes repeated freeze-thaw cycles which can lead to degradation.

-

Experimental Workflow and Quality Control

The following diagram illustrates the logical flow of preparing and utilizing the O-(3-chloroallyl)hydroxylamine stock solution in a typical experimental setting.

Caption: Workflow for the preparation and use of O-(3-Chloroallyl)hydroxylamine stock solution.

Conclusion: Ensuring Experimental Success

The protocol outlined in this application note provides a comprehensive and safety-conscious approach to the preparation of O-(3-chloroallyl)hydroxylamine stock solutions in DMSO. By adhering to these guidelines, researchers can ensure the accuracy, reproducibility, and safety of their experimental work involving this important chemical reagent. The emphasis on using anhydrous solvent, proper dissolution techniques, and appropriate storage conditions is critical for maintaining the integrity and stability of the stock solution, which is the foundation for reliable and meaningful scientific data.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. Retrieved from [Link]

-

Veeprho. (n.d.). Clethodim Sulfoxide (Mixture of Diastereomers). Retrieved from [Link]

-

PubChem. (n.d.). O-(3-Chloroallyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

Sources

Application Note: A Protocol for Inhibiting Polyamine Oxidase in Plant Tissue Culture

Introduction: The Significance of Polyamine Catabolism in Plant Systems

Polyamines (PAs), such as putrescine (Put), spermidine (Spd), and spermine (Spm), are ubiquitous small aliphatic amines that are fundamental to a myriad of biological processes in plants.[1] Their roles are extensive, encompassing embryogenesis, cell division, organogenesis, and responses to both biotic and abiotic stress.[1][2] The cellular concentration of these polyamines is meticulously regulated through a dynamic equilibrium between their biosynthesis and catabolism to maintain normal plant growth and development.[1][3]

A key enzyme in the catabolic pathway is Polyamine Oxidase (PAO), a flavin-dependent enzyme that catalyzes the oxidation of spermidine and spermine.[1][4][5] This process is not merely a degradation pathway; it is a significant source of hydrogen peroxide (H₂O₂), a critical signaling molecule in plants.[1][2][4] PAO-generated H₂O₂ is implicated in vascular development, programmed cell death (PCD), and stress responses.[1][4]

There are two main types of PAO-catalyzed reactions in plants: terminal catabolism (TC) and back-conversion (BC).[1]

-

Terminal Catabolism (TC): Oxidizes Spd and Spm to produce 1,3-diaminopropane, H₂O₂, and an aminoaldehyde.[1][5]

-

Back-Conversion (BC): Oxidizes Spm to Spd, and Spd to Put, also generating H₂O₂.[1][3]

Studying the precise roles of PAs and their catabolic products requires tools to modulate this pathway. Chemical inhibitors of PAO serve as powerful instruments for researchers to dissect the physiological consequences of altered PA metabolism. One such potent and widely utilized inhibitor is Guazatine , a non-systemic fungicide that acts as a strong, non-competitive inhibitor of plant PAO.[6][7][8] By blocking PAO activity, guazatine treatment leads to an accumulation of its substrates (Spd and Spm) and a reduction in H₂O₂ production, allowing for the investigation of their downstream effects.[7]

This application note provides a comprehensive, step-by-step protocol for the use of guazatine to inhibit PAO in plant tissue culture systems. It further details methods for validating the efficacy of the inhibition through enzyme activity assays and metabolite profiling.

Visualizing the Mechanism of Inhibition

To understand the protocol's target, it is crucial to visualize the polyamine catabolism pathway and the specific point of inhibition.

Caption: Polyamine catabolism pathway and the inhibitory action of Guazatine on PAO.

Materials and Methods

Reagents and Equipment

-

Plant tissue culture medium (e.g., Murashige and Skoog (MS) medium)[9]

-

Guazatine triacetate (analytical standard)

-

Sterile, deionized water

-

0.22 µm syringe filters and sterile syringes

-

Autoclave

-

Laminar flow hood

-

Sterile culture vessels (e.g., Petri dishes, flasks)

-

Standard laboratory glassware (use plasticware for guazatine solutions)[10][11]

-

pH meter

-

Analytical balance

-

Reagents for PAO activity assay (see Protocol 4)

-

Reagents for HPLC analysis (see Protocol 5)

Properties of Guazatine Inhibitor

A summary of guazatine's properties is essential for its effective use.

| Property | Description | Source |

| Common Name | Guazatine | [7] |

| Chemical Nature | A mixture of guanidated polyamines, primarily salts of iminoctadine. Sold as guazatine acetates. | [7][11][12] |

| Mechanism | Potent, non-competitive inhibitor of plant polyamine oxidase (PAO). | [6][8] |

| Solubility | Highly soluble in water (>600 g/L). Soluble in methanol. | [11] |

| Stability | Stable in aqueous solution at pH 5, 7, and 9 for at least 30 days at 25°C. Heat-labile. | [12] |

| Storage | Store stock solutions at -20°C in plastic containers to prevent adsorption to glass surfaces. | [10] |

Experimental Protocols

The following protocols provide a workflow for preparing the inhibitor, treating plant tissues, and validating the results.

Sources

- 1. Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine Catabolism in Plants: A Universal Process With Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. relana-online.de [relana-online.de]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. fao.org [fao.org]

In vitro enzyme kinetics assay using O-(3-Chloroallyl)hydroxylamine

Application Note: Kinetic Profiling of Histidine Ammonia-Lyase (HAL) using the Suicide Substrate O-(3-Chloroallyl)hydroxylamine

Strategic Overview

Histidine Ammonia-Lyase (HAL, EC 4.3.1.[1][2]3) is a pivotal enzyme in amino acid catabolism, converting L-histidine to trans-urocanic acid (UCA).[3][4] In humans, this pathway is critical for skin barrier function (filaggrin degradation) and UV protection. In oncology, HAL depletion is investigated as a therapeutic strategy for histidine-auxotrophic tumors.